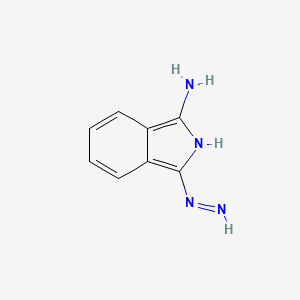
(1Z)-3-amino-1H-isoindol-1-one hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-3-amino-1H-isoindol-1-one hydrazone is a hydrazone derivative characterized by the presence of an azomethine group (-NHN=CH-). Hydrazones are known for their diverse pharmacological activities and are widely studied in medicinal chemistry due to their ease of preparation and versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-amino-1H-isoindol-1-one hydrazone typically involves the condensation of an appropriate aldehyde or ketone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage. Mechanochemical synthesis involves grinding the reactants together, while solid-state melt reactions involve heating the reactants to form the desired product .
Chemical Reactions Analysis
Types of Reactions
(1Z)-3-amino-1H-isoindol-1-one hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde or ketone.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, reduced aldehydes or ketones, and various substituted hydrazone derivatives .
Scientific Research Applications
(1Z)-3-amino-1H-isoindol-1-one hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Exhibits antibacterial and cytotoxic activities, making it a potential candidate for antimicrobial and anticancer therapies.
Medicine: Investigated for its potential use in antitumorigenic therapy against various human cancer cells.
Industry: Utilized in the synthesis of heterocyclic compounds and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of (1Z)-3-amino-1H-isoindol-1-one hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group plays a crucial role in these interactions, facilitating the binding to target sites and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-3-methylcyclooctanone (2,4-dinitrophenyl)hydrazone
- (1Z)-2-ethylcyclodecanone (2,4-dinitrophenyl)hydrazone
- (1Z)-5-cyclododecen-1-one (2,4-dinitrophenyl)hydrazone
Uniqueness
(1Z)-3-amino-1H-isoindol-1-one hydrazone is unique due to its specific structure, which includes an isoindole ring and an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3-diazenyl-2H-isoindol-1-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(11-7)12-10/h1-4,10-11H,9H2 |
InChI Key |
DVXWOSOONBGHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)N=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















